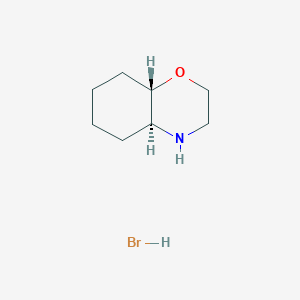

trans-Octahydro-2H-1,4-benzoxazine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

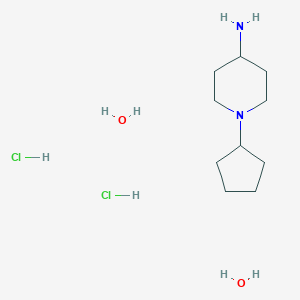

Trans-Octahydro-2H-1,4-benzoxazine hydrobromide (THBH) is an organic compound that has been widely studied due to its versatile applications in research, drug development, and medical applications. This compound is a colorless solid that is soluble in water and has a melting point of approximately 180°C. THBH is widely used as a reagent for organic synthesis and as a starting material for the synthesis of other organic compounds. It is also used as a catalyst for several chemical reactions, including the synthesis of biopolymers.

Scientific Research Applications

Neurodegenerative Disease Research

(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide: has been studied for its potential in treating neurodegenerative diseases like Alzheimer’s. The compound is structurally related to Galantamine, a natural product known to increase acetylcholine, inhibit β-secretase and inflammation, and scavenge free radicals . This suggests that derivatives like MFCD26959317 could be valuable in researching oxidative stress mechanisms and potential therapeutic strategies for Alzheimer’s and other neurodegenerative conditions.

Analytical Chemistry Methods

In the field of analytical chemistry, this compound is used as a reference material for various chromatographic and spectrophotometric methods. It serves as a standard for the determination of related substances in pharmaceutical preparations, particularly in the analysis of Galantamine hydrobromide, which involves HPLC methods with UV and mass detection .

Synthesis of Complex Molecules

As a building block, trans-Octahydro-2H-1,4-benzoxazine hydrobromide is utilized in the synthesis of more complex molecules. Its structure is versatile for chemical modifications, making it a valuable starting material in synthetic organic chemistry for creating novel compounds with potential applications in various fields of medicine and materials science .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit moderate activity as aspartyl protease inhibitors

Mode of Action

It is known that aspartyl protease inhibitors, like similar compounds, work by binding to the active site of the enzyme, preventing it from cleaving peptide bonds, a critical step in the life cycle of certain pathogens .

Biochemical Pathways

It can be inferred that the compound might interfere with the pathways involving aspartyl proteases, given its potential inhibitory activity .

Result of Action

Similar compounds have been reported to exhibit moderate antimalarial activity in vitro against plasmodium falciparum .

properties

IUPAC Name |

(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIRJOVRSAKRLY-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCO2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)NCCO2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Octahydro-2H-1,4-benzoxazine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)

![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)